molecular formula C18H20F2N2OS B2885008 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide CAS No. 2034490-62-3

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide

Cat. No.: B2885008
CAS No.: 2034490-62-3
M. Wt: 350.43
InChI Key: FTOVEPLZSRQRHA-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a cyclohexyl group at the 4-position and an acetamide-linked 2,4-difluorophenyl group at the 2-position. This specific molecular architecture, which integrates a privileged thiazole heterocycle , is of significant interest in modern medicinal chemistry research. The compound's structure is engineered with a lipophilic cyclohexyl moiety, which can influence membrane permeability and target binding affinity, and a difluorophenyl acetamide chain, a motif commonly associated with enhanced metabolic stability and bioavailability in drug discovery. While the specific biological profile of this compound requires further investigation, its structural framework suggests potential as a valuable chemical tool or intermediate . Thiazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties. The 2,4-difluorophenyl group is a recognized pharmacophore in established antifungal agents, where it contributes to target interaction. Researchers may find this compound particularly useful for exploring structure-activity relationships (SAR), developing new enzyme inhibitors, or synthesizing more complex chemical entities for screening libraries.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2OS/c19-14-7-6-13(15(20)9-14)8-17(23)21-10-18-22-16(11-24-18)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOVEPLZSRQRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a difluorophenyl group, which contribute to its biological activity. The molecular formula is C16H20F2N2SC_{16}H_{20}F_{2}N_{2}S, with a molecular weight of approximately 322.41 g/mol. Its structure is critical for its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. The thiazole component is known for its ability to interact with various biological targets, including kinases associated with tumor growth.
  • Antimicrobial Activity : The thiazole moiety has been linked to antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits proliferation of cancer cell lines (e.g., MCF-7, HepG2) with IC50 values ranging from 5.1 to 22.08 µM .
Antimicrobial Exhibits activity against various microbial strains.
Anti-inflammatory Potential anti-inflammatory effects due to structural similarities with known anti-inflammatory agents.

Anticancer Activity

A study investigating the anticancer properties of related compounds found that derivatives similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. For instance:

  • Compounds with similar structures showed IC50 values against MCF-7 cells as low as 5.10 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Antimicrobial Properties

Research has indicated that thiazole derivatives can exhibit broad-spectrum antimicrobial activity. In vitro assays have shown that modifications to the cyclohexyl moiety enhance this activity, suggesting that this compound could be effective against resistant strains of bacteria.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazole-Containing Acetamides

Key Compounds:
  • 2-Chloro-N-(thiazol-2-yl)-acetamide (): Lacks the cyclohexyl and difluorophenyl groups. Exhibits simpler substitution patterns, often used as intermediates in synthesis.
  • N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) (): Features a phenolic substituent instead of cyclohexyl, highlighting the role of polar groups in modulating solubility and hydrogen bonding.
Compound Key Substituents Biological Activity logP (Calculated) References
Target Compound 4-Cyclohexyl-thiazole, 2,4-difluorophenyl Not specified ~3.5 (estimated) -
2-Chloro-N-(thiazol-2-yl)-acetamide Chloro, thiazole Synthetic intermediate ~1.8
Compound 6a () 4-Hydroxy-3-methoxyphenyl-thiazole COX/LOX inhibition ~2.2

Analysis :
The cyclohexyl group in the target compound increases lipophilicity (higher logP) compared to polar substituents like hydroxy-methoxyphenyl in 6a. This may enhance membrane permeability but reduce aqueous solubility. The difluorophenyl group likely improves metabolic stability over chlorinated analogues .

Difluorophenyl Acetamides

Key Compounds:
  • N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (): Retains the difluorophenyl-acetamide core but replaces the thiazole with a dihydrodioxin ring.
  • N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (): Shares the difluorophenyl-thiazole motif but adds a difluorobenzamide group.
Compound Key Substituents Biological Activity logP (Calculated) References
Target Compound 4-Cyclohexyl-thiazole, 2,4-difluorophenyl Not specified ~3.5 -
N-(2,4-Difluorophenyl)-... () Dihydrodioxin, difluorophenyl Not specified ~2.9
N-[4-(2,4-difluorophenyl)-... () 2,4-Difluorophenyl-thiazole, 2,6-difluorobenzamide Not specified ~4.0

The target compound’s cyclohexyl group provides conformational flexibility, which may aid in binding to hydrophobic pockets. The dual fluorination in ’s benzamide could enhance receptor affinity but increase molecular weight .

Anticonvulsant Quinazolinone Acetamides

Key Compounds:
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (): Features a quinazolinone core with dichlorophenyl and acetamide groups.
Compound Key Substituents Biological Activity logP (Calculated) References
Target Compound 4-Cyclohexyl-thiazole, 2,4-difluorophenyl Not specified ~3.5 -
Quinazolinone derivative () Quinazolinone, dichlorophenyl Anticonvulsant ~3.0

Analysis: The quinazolinone core in ’s compound provides a planar structure for stacking interactions, whereas the target’s thiazole may offer greater rotational freedom. The difluorophenyl group in the target may confer better metabolic stability than dichlorophenyl due to reduced susceptibility to oxidative dehalogenation .

Antimicrobial Acetamides

Key Compounds:
  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) (): Displays potent gram-positive antibacterial activity.
Compound Key Substituents Biological Activity logP (Calculated) References
Target Compound 4-Cyclohexyl-thiazole, 2,4-difluorophenyl Not specified ~3.5 -
Compound 47 () Benzo[d]thiazole, piperazine, difluorophenyl Antimicrobial ~2.8

Analysis: The benzo[d]thiazole and piperazine groups in Compound 47 likely enhance solubility and target binding.

Q & A

Q. What are the optimal synthetic routes for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2,4-difluorophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves three critical steps:

Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux in ethanol or DMF (70–90°C, 6–12 hours) .

Substituent Introduction : Alkylation or nucleophilic substitution to attach the cyclohexyl and methyl groups to the thiazole core (e.g., using K₂CO₃ in DCM at 0–25°C) .

Acylation : Coupling the thiazole intermediate with 2-(2,4-difluorophenyl)acetic acid via EDCI/HOBt-mediated amidation in anhydrous DMF (room temperature, 12–24 hours) .

Q. Key Reaction Optimization Factors :

ParameterImpact on Yield/Purity
Solvent (DMF vs. THF)DMF improves solubility of polar intermediates
TemperatureElevated temps (>80°C) risk decomposition of halogenated intermediates
Catalysts (e.g., EDCI)Stoichiometric use (1.2 eq.) enhances acylation efficiency

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns on the thiazole ring (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic fluorophenyl signals at δ 6.8–7.4 ppm) .
  • HRMS (ESI+) : Validate molecular ion [M+H]⁺ (theoretical m/z calculated as C₁₉H₂₁F₂N₂OS: 378.13) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .

Q. Typical Spectral Benchmarks :

TechniqueCritical Peaks
¹H NMRδ 4.3–4.5 ppm (CH₂ adjacent to acetamide)
¹³C NMRδ 170–175 ppm (amide carbonyl)

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and C. albicans; 24–48 hours) .
  • Anticancer Potential : MTT assay (48–72 hours) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH depletion protocols .

Q. Assay Design Considerations :

ParameterOptimization Tips
SolubilityUse DMSO (<1% v/v) to avoid cytotoxicity
ControlsInclude positive controls (e.g., doxorubicin for cytotoxicity)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from variations in:
  • Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural Confirmation : Re-analyze batches with XRD or 2D NMR (e.g., NOESY for stereochemistry) .

Case Study : If anti-inflammatory activity varies, compare NF-κB inhibition (ELISA) vs. COX-2 expression (Western blot) to isolate mechanisms .

Q. What strategies optimize selectivity for target enzymes/receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with fluorophenyl/acetamide motifs in enzyme active sites (e.g., COX-2, EGFR) .
  • SAR Analysis : Synthesize analogs (e.g., replacing cyclohexyl with cyclopentyl) and compare IC₅₀ values (see table below) .

Q. SAR Insights :

Substituent ModificationImpact on EGFR Inhibition (IC₅₀)
Cyclohexyl → CyclopentylIC₅₀ decreases by ~30%
Difluorophenyl → TrifluorophenylImproved selectivity but reduced solubility

Q. How does the compound’s stability under physiological conditions affect experimental design?

  • Methodological Answer : Conduct stability studies in:
  • PBS (pH 7.4) : Monitor degradation via HPLC at 37°C over 24–72 hours .
  • Liver Microsomes : Assess metabolic half-life using LC-MS to identify major metabolites (e.g., oxidative defluorination) .

Key Findings : Thiazole derivatives often show t₁/₂ < 4 hours in microsomes, necessitating prodrug strategies .

Q. What computational methods validate mechanistic hypotheses when experimental data is limited?

  • Methodological Answer : Combine:
  • MD Simulations : GROMACS to model compound-receptor dynamics (e.g., 100 ns simulations) .
  • DFT Calculations : Gaussian 16 to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. Validation Metrics :

MethodOutput Relevance
MDRMSD < 2 Å indicates stable binding
DFTHOMO-LUMO gap < 4 eV suggests redox activity

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